5-(benzyloxy)-4-oxo-N-(3,4,5-trimethoxyphenyl)-4H-pyran-2-carboxamide
CAS No.: 1021060-29-6
Cat. No.: VC7519351
Molecular Formula: C22H21NO7
Molecular Weight: 411.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021060-29-6 |
|---|---|
| Molecular Formula | C22H21NO7 |
| Molecular Weight | 411.41 |
| IUPAC Name | 4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide |
| Standard InChI | InChI=1S/C22H21NO7/c1-26-17-9-15(10-18(27-2)21(17)28-3)23-22(25)19-11-16(24)20(13-30-19)29-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3,(H,23,25) |
| Standard InChI Key | WATZACZYFCCBOG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central pyran-2-carboxamide core, with a benzyloxy group at the 5-position and a 3,4,5-trimethoxyphenyl carboxamide moiety at the 2-position. The IUPAC name, 4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyran-2-carboxamide, reflects this substitution pattern . Key functional groups include:
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Carbonyl groups at positions 2 and 4 of the pyran ring.
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Methoxy substituents (-OCH) on the phenyl ring, contributing to lipophilicity.
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Benzyloxy group (-OCHCH), enhancing steric bulk.
The SMILES notation COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 provides a linear representation of its structure.
Table 1: Key Identifiers and Physical Properties
Spectroscopic Characterization
Synthesis of the compound is typically confirmed via spectroscopic methods:
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Infrared (IR) Spectroscopy: Peaks at ~1700 cm (C=O stretching of carboxamide and ketone) and ~1250 cm (C-O-C stretching of methoxy groups).
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Nuclear Magnetic Resonance (NMR):
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: Signals for methoxy protons (~δ 3.8–3.9 ppm), benzyloxy methylene protons (~δ 4.6–5.0 ppm), and aromatic protons (~δ 6.5–7.5 ppm).
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: Resonances for carbonyl carbons (~δ 165–175 ppm) and methoxy carbons (~δ 55–60 ppm).
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Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
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Formation of the Pyran Core: Condensation of diketene derivatives with benzyl-protected hydroxyl groups .
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Carboxamide Coupling: Reaction of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid with 3,4,5-trimethoxyaniline using coupling agents like EDC/HOBt .
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Purification: Column chromatography or recrystallization to achieve >95% purity.
A patent (CN113845502A) describes an optimized method for preparing intermediates like 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a precursor to this compound .
Stability and Reactivity
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Hydrolytic Sensitivity: The benzyloxy group is susceptible to acid-catalyzed cleavage, necessitating anhydrous conditions during synthesis.
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Oxidative Stability: The methoxy substituents resist oxidation under standard storage conditions .
Biological Activities and Mechanisms
Src Kinase Inhibition
Src family kinases (SFKs) are tyrosine kinases involved in cell proliferation and metastasis. The compound exhibits inhibitory activity against Src kinase (IC values in the micromolar range), likely through competitive binding at the ATP-binding site . Molecular docking studies suggest:
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Hydrogen bonding between the carboxamide group and kinase residues (e.g., Glu310).
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Hydrophobic interactions between the trimethoxyphenyl group and the kinase’s hydrophobic pocket .
Table 2: Preliminary Biological Data
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